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molecular formula C7H3ClN2O2 B146369 2-Chloro-6-nitrobenzonitrile CAS No. 6575-07-1

2-Chloro-6-nitrobenzonitrile

Cat. No. B146369
M. Wt: 182.56 g/mol
InChI Key: ZHLCARBDIRRRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04285883

Procedure details

2,3-dichloronitrobenzene (19.2 g), cuprous chloride (2.4 g), anhydrous cupric sulfate (1.0 g), sodium cyanide (purity of 90%, 5.4 g) and dimethylformamide (3.0 g) were heated together to 190° C. and made to react for 3.5 hours at the temperature. After the reaction was over, 100 ml of dichloroethane were added to the reaction mixture and the mixture was filtered. After separating the filtrate, 100 ml of an aqueous 5% solution of ammonia were added to the filtrate and after well shaking the mixture, it was separated into layers. After distilling off dichloroethane from the organic layer and washing the residue with ethanol, 14.3 g of 2-chloro-6-nitrobenzonitrile was obtained as a pale yellow crystal. The yield was 78% theoretical.
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric sulfate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C-:12]#[N:13].[Na+].ClC(Cl)C>CN(C)C=O>[Cl:8][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([N+:9]([O-:11])=[O:10])[C:2]=1[C:12]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Name
cuprous chloride
Quantity
2.4 g
Type
reactant
Smiles
Name
cupric sulfate
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
5.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
3 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
ClC(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
after well shaking the mixture, it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 3.5 hours at the temperature
Duration
3.5 h
ADDITION
Type
ADDITION
Details
were added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
After separating the filtrate, 100 ml of an aqueous 5% solution of ammonia
ADDITION
Type
ADDITION
Details
were added to the filtrate
CUSTOM
Type
CUSTOM
Details
was separated into layers
DISTILLATION
Type
DISTILLATION
Details
After distilling off dichloroethane from the organic layer
WASH
Type
WASH
Details
washing the residue with ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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